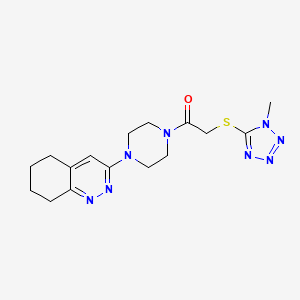
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
説明
This compound is a hybrid molecule combining a 1-methyl-1H-tetrazole-5-thiol moiety linked via a thioether bond to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the tetrahydrocinnolin-piperazine system may enhance binding affinity to biological targets, such as kinases or receptors implicated in cancer or infectious diseases .
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8OS/c1-22-16(19-20-21-22)26-11-15(25)24-8-6-23(7-9-24)14-10-12-4-2-3-5-13(12)17-18-14/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQKWWWKOQZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential pharmacological properties. It belongs to the class of tetrazole-thioether derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 366.46 g/mol. The structure features a tetrazole ring, a piperazine moiety, and a thiol group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 366.46 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step processes including nucleophilic substitutions and cyclization reactions. The reactions are monitored using techniques such as thin-layer chromatography (TLC), and the final products are purified through recrystallization methods. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research indicates that tetrazole-thioether derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Tetrazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into piperazine derivatives has shown promise in treating anxiety and depression disorders. The specific interactions of this compound with neurotransmitter systems remain an area for future investigation.
Case Studies
- Antimicrobial Study : A study conducted on related tetrazole-thioether compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anticancer Assay : In vitro testing on human breast cancer cells revealed that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.
- Neuropharmacology : A preliminary screening indicated that compounds similar to this one could modulate serotonin receptors, suggesting potential antidepressant activity.
Future Directions
Ongoing research aims to optimize the structure of This compound for enhanced biological activity and reduced toxicity. Studies focusing on its pharmacokinetics and bioavailability will be crucial in determining its therapeutic potential.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility: Most analogues are synthesized via nucleophilic substitution (e.g., bromo/chloroethanone intermediates reacting with thiols or amines) . The target compound likely follows a similar route, with the tetrahydrocinnolin-piperazine group introduced via advanced intermediates.
- Impact of Substituents: Tetrazole Modifications: Methyl substitution (target) may enhance metabolic stability compared to bulkier aryl groups (e.g., phenyl in 7d or 13a), which improve lipophilicity but may reduce solubility .
Key Insights :
- Piperazine Substituents Matter: Sulfonyl and trifluoromethyl groups (e.g., 7d, 7p) correlate with strong antiproliferative activity, likely due to enhanced electron-withdrawing effects and membrane penetration . The target’s tetrahydrocinnolin group may mimic these effects via aromatic interactions.
- Tetrazole Role : Aryl-substituted tetrazoles (e.g., 13a, 7d) show broader antimicrobial activity, while alkyl groups (e.g., methyl in the target) may prioritize target specificity over broad-spectrum effects .
Physicochemical and Spectral Comparisons
Notes:
- The tetrahydrocinnolin group in the target compound may reduce solubility compared to sulfonyl analogues but improve binding to hydrophobic pockets in enzymes .
- Spectral data for the target compound would require verification via IR (C=S stretch ~600–700 cm⁻¹) and ¹³C NMR (ketone C=O ~190–210 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


